molecular formula C23H27ClN2O3S2 B12572046 3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 600122-50-7

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12572046
CAS No.: 600122-50-7
M. Wt: 479.1 g/mol
InChI Key: NLGYMGUHSLFXHI-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a carboxamide group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylphenylthiourea
  • 4-fluorophenacyl bromide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

600122-50-7

Molecular Formula

C23H27ClN2O3S2

Molecular Weight

479.1 g/mol

IUPAC Name

3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H27ClN2O3S2/c1-3-5-15-26(16-6-4-2)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-7-8-10-20(19)30-22/h7-14H,3-6,15-16H2,1-2H3,(H,25,27)

InChI Key

NLGYMGUHSLFXHI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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